molecular formula C5H10ClF2NO2 B1392472 Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride CAS No. 541547-37-9

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

Cat. No. B1392472
CAS RN: 541547-37-9
M. Wt: 189.59 g/mol
InChI Key: NLRVBXSWRFLJRV-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2 . It is a white to brown solid .


Molecular Structure Analysis

The InChI code for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is 1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a white to brown solid . It has a molecular weight of 189.59 . The compound should be stored at +4°C .

Scientific Research Applications

Polymorphism Characterization

  • Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride has been studied for its polymorphic forms using spectroscopic and diffractometric techniques. This research provides insights into the analytical and physical characterization of this compound in different forms (Vogt et al., 2013).

Corrosion Inhibition

  • Some derivatives of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride have been investigated for their ability to inhibit steel corrosion in acidic environments. This research contributes to the understanding of how these compounds can be used in protective coatings and anti-corrosion treatments (Herrag et al., 2010).

Enantioselective Acylations

  • The compound has been utilized in enantioselective acylations, particularly in the presence of Candida antarctica lipase A. This application is relevant for creating specific enantiomers of substances, important in the synthesis of various pharmaceuticals (Solymár et al., 2002).

Synthesis of Fluoroalkylated Compounds

  • Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is used in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines. This demonstrates its utility in the creation of compounds with potential applications in materials science and medicinal chemistry (Goryaeva et al., 2009).

Schiff and Mannich Bases Formation

  • This compound is involved in the synthesis of Schiff and Mannich bases of Isatin derivatives. These bases have a wide range of applications in organic chemistry and pharmaceutical synthesis (Bekircan & Bektaş, 2008).

In Vitro Antitumor Activity

  • Amino acid ester derivatives containing Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride have been synthesized and shown to exhibit in vitro antitumor activity. This highlights its potential use in the development of new cancer treatments (Xiong et al., 2009).

Bioanalytical Method Development

  • The compound has been a subject of research in developing bioanalytical methods for the quantitative measurement of molecules, demonstrating its utility in analytical chemistry (Nemani et al., 2018).

Safety and Hazards

The compound is represented by the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 3-amino-2,2-difluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRVBXSWRFLJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678787
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

CAS RN

541547-37-9, 1263284-04-3
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-2,2-difluoropropanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To ethanol (12.0 mL), thionyl chloride (0.587 mL) was added at 0° C. and the mixture was stirred at that temperature for 30 minutes. After adding 3-amino-2,2-difluoropropionic acid hydrochloride (950 mg) at 0° C., the mixture was refluxed for 4 hours. After being cooled to room temperature, the mixture was concentrated under reduced pressure. After adding ethyl acetate, the resulting precipitate was removed by filtration. The filtrate was concentrated under reduced pressure to give the titled compound as a pale brown oil (920 mg).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
0.587 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

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